molecular formula C17H26O11 B1162095 b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]- CAS No. 97169-44-3

b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-

Cat. No.: B1162095
CAS No.: 97169-44-3
M. Wt: 406.4 g/mol
InChI Key:
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Description

6-Epi-8-O-acetylharpagide is a natural product found in Otostegia fruticosa, Scrophularia deserti, and other organisms with data available.

Scientific Research Applications

  • Antimicrobial Activity : A study by Taşdemir et al. (1999) identified 8-O-acetylharpagide, closely related to 6-Epi-8-O-acetylharpagide, as an antimicrobial agent. This compound was isolated from Leonurus persicus and showed activity against gram-positive and gram-negative bacteria and fungi.

  • Pharmacokinetics : Chen et al. (2019) conducted a study on 8-O-acetylharpagide, closely related to 6-Epi-8-O-acetylharpagide, to understand its pharmacokinetics in mice. Using ultra-performance liquid chromatography–tandem mass spectrometry, they investigated its concentration in mouse blood and pharmacokinetics following intravenous or oral administration (Chen et al., 2019).

  • Colon-Targeted Drug Delivery : Liu et al. (2018) explored the formulation of colon-targeted acetylharpagide tablets for treating infectious and inflammatory diseases. They found that these tablets showed promising release and absorption performance in vitro and in vivo, suggesting potential for targeted drug delivery (Liu et al., 2018).

  • Cancer Chemopreventive Activity : An iridoid glycoside derivative, 8-acetylharpagide, was identified as an active constituent with significant anti-tumor-promoting activity in a study by Konoshima et al. (2000). This compound showed inhibitory effects on mouse skin and hepatic tumor carcinogenesis (Konoshima et al., 2000).

  • Anti-Inflammatory Effects : A 2014 study by You et al. investigated the anti-inflammatory effects of acetylharpagide. They found that it inhibits leukocyte adhesion and transmigration, which are key steps in the inflammatory process, and also affects endothelial cell migration (You et al., 2014).

  • Viral Infection Treatment : Xiao-lan (2013) conducted a study assessing the effects of 8-O-acetylharpagide on Epstein-Barr virus (EBV) infection. The compound showed significant inhibitory effects on EBV, suggesting potential for treating viral infections (Xiao-lan, 2013).

Safety and Hazards

While specific safety data for 6-Epi-8-O-acetylharpagide is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Biochemical Analysis

Biochemical Properties

6-Epi-8-O-acetylharpagide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while upregulating pro-apoptotic proteins such as Bax and cleaved-caspase3 . These interactions suggest that 6-Epi-8-O-acetylharpagide can modulate cell signaling pathways and promote apoptosis in cancer cells .

Cellular Effects

6-Epi-8-O-acetylharpagide exerts various effects on different cell types and cellular processes. In colon cancer HCT116 cells, it induces apoptosis by blocking the cell cycle in the G1 phase and significantly increasing the expression of pro-apoptotic proteins . Additionally, 6-Epi-8-O-acetylharpagide influences cell signaling pathways, such as the Wnt signaling pathway, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-Epi-8-O-acetylharpagide involves its binding interactions with key biomolecules. It inhibits the activity of β-catenin, CyclinD1, Survivin, c-Myc, and Bcl-2, while promoting the expression of pro-apoptotic proteins like Bax and cleaved-caspase3 . These interactions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Epi-8-O-acetylharpagide have been observed to change over time. The compound is stable when stored below -20°C and can be kept for several months . Its stability and activity may degrade over time if not stored properly. Long-term studies have shown that 6-Epi-8-O-acetylharpagide can have sustained effects on cellular function, particularly in promoting apoptosis and inhibiting cell proliferation .

Dosage Effects in Animal Models

The effects of 6-Epi-8-O-acetylharpagide vary with different dosages in animal models. Studies have shown that higher doses of the compound can lead to increased apoptosis and inhibition of tumor growth . At very high doses, there may be toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

6-Epi-8-O-acetylharpagide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the Wnt signaling pathway, leading to changes in metabolic flux and metabolite levels . These interactions play a crucial role in its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Transport and Distribution

Within cells and tissues, 6-Epi-8-O-acetylharpagide is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 6-Epi-8-O-acetylharpagide is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interactions with key biomolecules and its ability to exert its therapeutic effects .

Properties

IUPAC Name

[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-7(19)28-16(2)5-9(20)17(24)3-4-25-15(13(16)17)27-14-12(23)11(22)10(21)8(6-18)26-14/h3-4,8-15,18,20-24H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFTUQNGDROXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Reactant of Route 2
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Reactant of Route 3
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Reactant of Route 4
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Reactant of Route 5
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-
Reactant of Route 6
b-D-Glucopyranoside,7-(acetyloxy)-1,4a,5,6,7,7a-hexahydro-4a,5-dihydroxy-7-methylcyclopenta[c]pyran-1-yl, [1S-(1a,4aa,5b,7a,7aa)]-

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